molecular formula C5H6F3NOS B13208907 5-(Trifluoromethyl)morpholine-3-thione

5-(Trifluoromethyl)morpholine-3-thione

Cat. No.: B13208907
M. Wt: 185.17 g/mol
InChI Key: PKLKEVZXZGGQGJ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)morpholine-3-thione (CAS 1354962-98-3) is a valuable heterocyclic building block in medicinal and organic chemistry. Its structure incorporates both a morpholine scaffold and a trifluoromethyl group, two features widely recognized for their significant role in drug design. The morpholine ring is a common pharmacophore found in compounds with diverse biological activities, while the trifluoromethyl group is known to enhance key properties in drug candidates, such as metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This compound serves as a versatile synthetic intermediate for researchers developing new active molecules. The presence of the thiocarbonyl group adds a reactive site for further chemical modifications, allowing for the construction of more complex molecular architectures. Compounds bearing the trifluoromethyl group are prevalent in pharmaceuticals and agrochemicals, and research into novel synthetic methods for such molecules remains a high priority in organic chemistry . The specific combination of the morpholine-3-thione core with a trifluoromethyl substituent makes this reagent particularly useful for exploring structure-activity relationships in drug discovery programs, especially in the design of molecules with potential antinociceptive or antitumor properties, as suggested by research on related structural hybrids . This product is intended for research purposes in a laboratory setting only.

Properties

Molecular Formula

C5H6F3NOS

Molecular Weight

185.17 g/mol

IUPAC Name

5-(trifluoromethyl)morpholine-3-thione

InChI

InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-10-2-4(11)9-3/h3H,1-2H2,(H,9,11)

InChI Key

PKLKEVZXZGGQGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=S)CO1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Overview:

This method involves the reduction of thiohydantoin derivatives to obtain the corresponding imidazole-2-thione, which can be further transformed into the target compound.

Procedure:

  • Starting Material: Thiohydantoin derivatives, such as 5-sec-butyl-2-thiohydantoin or benzyl-substituted thiohydantoins.
  • Reaction Conditions:
    • Reduction with lithium borohydride in an inert atmosphere.
    • Reaction mixture warmed to 50–60°C.
    • Acidification with acetic acid followed by refluxing.
  • Outcome: Formation of imidazole-2-thione intermediates, which can be functionalized further to introduce the trifluoromethyl group and morpholine moiety.

Data Summary:

Step Reagents Temperature Time Yield Notes
Reduction Lithium borohydride 50–60°C 30–60 min ~80% Complete conversion as per HPLC analysis
Acidification & Reflux Acetic acid, HCl RT to reflux 2.5 hr - Purification via extraction

Trifluoromethylation of Morpholine Derivatives (Literature on Trifluoromethylation)

Overview:

Trifluoromethylation of morpholine derivatives can be achieved via radical-mediated processes or using hypervalent iodine reagents, followed by thionation to form the corresponding thione.

Procedure:

  • Step 1: Trifluoromethylation using Togni’s reagent or similar trifluoromethylating agents in the presence of copper catalysts or under visible-light irradiation.
  • Step 2: Conversion of the trifluoromethylated morpholine to the thione at the 3-position, typically via reaction with thiourea derivatives or sulfur sources under mild conditions.

Data Summary:

Reagent Catalyst Solvent Conditions Yield Notes
Togni’s reagent CuI DMF Room temperature, 2 hr 23% (enamine model) Followed by oxidation with PIFA to form azirines
Sulfur source Thiourea Ethanol Reflux 80–90% Thionation step

Synthesis via 1,3-Diketone Intermediates and Regioselective Cyclization

Overview:

This method involves the regioselective formation of heterocyclic cores via reactions of 1,3-diketones with tetrahydropyrimidine-2( H )-thione derivatives under visible light, leading to thiazolopyrimidine frameworks that can be transformed into the target compound.

Procedure:

  • Step 1: Generation of α-bromo-1,3-diketones in situ from 1,3-diketones and N-bromosuccinimide (NBS).
  • Step 2: Radical-mediated cyclization with tetrahydropyrimidine-2( H )-thione under visible light irradiation.
  • Step 3: Thionation and functionalization to incorporate the trifluoromethyl group at the desired position.

Data Summary:

Reagents Conditions Yield Notes
α-Bromo-1,3-diketone NBS, visible light 60–85% Regioselective formation of heterocycle
Tetrahydropyrimidine-2( H )-thione Mild irradiation Good yields Characterized via 2D-NMR

Alternative Approach: Oxidative and Sulfur-Transfer Methods

Overview:

Involving oxidation of thiadiazole derivatives or sulfur transfer reactions from thiourea and related compounds, these methods produce trifluoromethylated heterocycles with thione functionalities.

Procedure:

  • Use of oxidizing agents like hydrogen peroxide or peracids to convert thiadiazoles into thiones.
  • Sulfur transfer from thiourea derivatives to aromatic or heteroaromatic systems under basic conditions.

Data Summary:

Starting Material Oxidant Conditions Yield Notes
2-mercapto-5-trifluoromethyl-1,3,4-thiadiazole Hydrogen peroxide Reflux 70–85% Efficient thionation

Summary and Data Table

Method Key Reagents Main Conditions Typical Yield Advantages Limitations
Thiohydantoin reduction Lithium borohydride 50–60°C, acidification ~80% Direct pathway, well-studied Multi-step, requires purification
Radical trifluoromethylation Togni’s reagent, CuI Room temp, visible light 23–60% Mild, versatile Moderate yields, requires optimization
Cyclization via 1,3-diketones NBS, tetrahydropyrimidine-2( H )-thione Visible light, mild 60–85% Regioselective, efficient Requires in situ intermediate handling
Oxidation/Sulfur transfer Hydrogen peroxide, thiourea derivatives Reflux 70–85% Straightforward Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)morpholine-3-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Trifluoromethyl)morpholine-3-thione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

3H-1,2-Dithiole-3-thione, 5-[4-(trifluoromethyl)phenyl]- (CAS: 503840-44-6)
  • Molecular Formula : C₁₀H₅F₃S₃
  • Key Features : A dithiole (three-membered sulfur ring) with a trifluoromethylphenyl substituent.
  • Comparison : The sulfur-rich dithiole ring may confer redox activity or metal-binding capabilities absent in the morpholine-thione system. The trifluoromethyl group enhances hydrophobicity, similar to its role in 5-(Trifluoromethyl)morpholine-3-thione .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Molecular Formula : C₁₀H₆ClF₃N₃O₂
  • Key Features : A triazole core with -CF₃ and carboxylic acid groups.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight logP⁽¹⁾ Solubility Key Functional Groups
5-(Trifluoromethyl)morpholine-3-thione⁽²⁾ ~187.16 ~1.5 Moderate (THF) Morpholine, thione, -CF₃
5-[4-(Trifluoromethyl)phenyl]dithiole-3-thione 278.34 3.2 Low (organic solvents) Dithiole, thione, -CF₃-phenyl
Celecoxib 381.37 3.5 Low (aqueous) Pyrazole, sulfonamide, -CF₃
Pyridalyl 491.12 4.1 Insoluble Pyridyloxy ether, -CF₃

Notes:

logP values estimated using XlogP3-AA .

Data inferred from morpholine analogs in and trifluoromethylated compounds in .

Antitumor Activity
  • The triazole derivative 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits c-Met kinase, showing potent activity against lung cancer (NCI-H522 cells, GP = 68.09%) . In contrast, morpholine-thione derivatives are less studied but may target similar pathways due to sulfur’s nucleophilic reactivity.
Enzyme Inhibition
  • Celecoxib (a pyrazole-based -CF₃ compound) selectively inhibits COX-2, leveraging the -CF₃ group for enhanced binding affinity and metabolic stability . The morpholine-thione’s thione group could mimic sulfonamide interactions in enzyme active sites.
Agrochemical Use
  • Pyridalyl (a pyridyloxy ether with -CF₃) acts as an insecticide, where the -CF₃ group improves photostability and bioavailability . Morpholine-thione derivatives may exhibit similar stability in agrochemical formulations.

Role of the Trifluoromethyl Group

  • Electronic Effects : The -CF₃ group withdraws electrons, stabilizing adjacent negative charges and influencing reaction intermediates .
  • Hydrophobicity : Increases membrane permeability, critical for drug bioavailability (e.g., Celecoxib ).
  • Metabolic Stability : Reduces oxidative degradation, as seen in fluorinated peptides ().

Biological Activity

5-(Trifluoromethyl)morpholine-3-thione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

5-(Trifluoromethyl)morpholine-3-thione features a morpholine ring substituted with a trifluoromethyl group and a thione functional group. The presence of the trifluoromethyl moiety is significant as it often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.

The exact mechanisms through which 5-(trifluoromethyl)morpholine-3-thione exerts its biological effects are still under investigation. However, compounds with similar structures have been shown to interact with various biological targets, including:

  • Enzyme inhibition : Many morpholine derivatives act as inhibitors of key enzymes involved in disease processes.
  • Receptor modulation : The compound may influence receptor activity, affecting signaling pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, studies have shown that morpholine-based thiones can inhibit the growth of bacteria and fungi. While specific data on 5-(trifluoromethyl)morpholine-3-thione is limited, its structural analogs have demonstrated promising results against various pathogens.

Anticancer Potential

The anticancer activity of morpholine derivatives has been documented extensively. A study focused on related compounds demonstrated that they could induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins . The incorporation of the trifluoromethyl group may enhance these effects by improving the compound's interaction with cancer cell targets.

Case Studies

  • Antinociceptive Activity : In a study examining the antinociceptive effects of morpholine derivatives, it was found that several compounds produced significant pain relief in animal models without affecting motor coordination . This suggests a favorable therapeutic index for potential analgesics derived from morpholine structures.
  • Anticancer Efficacy : Another study highlighted the cytotoxic effects of morpholinomethylbenzofurans against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The findings indicated that modifications to the morpholine structure could lead to enhanced antiproliferative activity, suggesting that 5-(trifluoromethyl)morpholine-3-thione might similarly exhibit potent anticancer properties .

Research Findings Summary Table

Activity Effect Reference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduction of apoptosis in cancer cells
AntinociceptiveSignificant pain relief without motor impairment

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